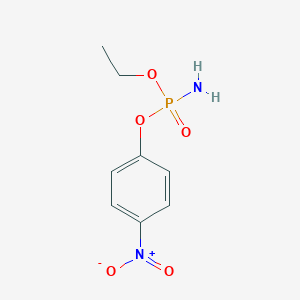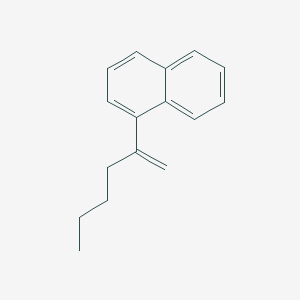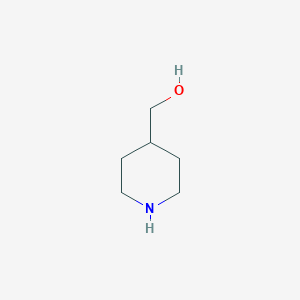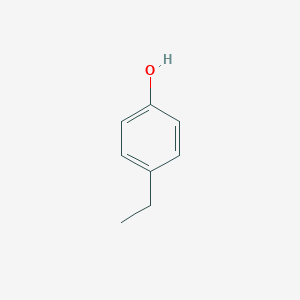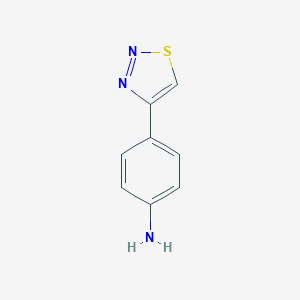
4-(1,2,3-Thiadiazol-4-yl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds related to 4-(1,2,3-Thiadiazol-4-yl)aniline, often involves the reaction of specific precursors under both conventional and ultrasonic irradiation conditions. An example includes the ultrasound-assisted synthesis of 1,3,4-thiadiazole derivatives, showcasing improved rates and yields under sonication compared to traditional methods (Abd El-Rahman, Saleh, & Mady, 2009). This indicates that the synthesis of 4-(1,2,3-Thiadiazol-4-yl)aniline can be optimized using ultrasonic techniques.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is critical for understanding their reactivity and interactions. The synthesis and X-ray crystallography analysis of thiadiazole compounds provide insight into their stable forms and the influence of different substituents on their molecular conformation. For instance, studies on the long-lived radical anion of thiadiazole derivatives highlight the structural stability and potential for forming stable salts, which could be relevant for the synthesis and characterization of 4-(1,2,3-Thiadiazol-4-yl)aniline derivatives (Makarov et al., 2005).
Chemical Reactions and Properties
Thiadiazole compounds undergo various chemical reactions, including cyclization, substitution, and interaction with different nucleophiles. These reactions are essential for the modification and functionalization of thiadiazole derivatives, potentially leading to novel compounds with varied biological activities. The reactivity of thiadiazole rings with nucleophiles can lead to the synthesis of complex molecules with specific functional groups, offering a wide range of chemical properties and applications.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The substitution pattern on the thiadiazole ring can significantly affect these properties, impacting the compound's usability in various applications. Studies on the solvent effects on molecular aggregation of thiadiazole derivatives provide insight into their behavior in different environments, which is crucial for their application in biological systems (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, electronic properties, and potential for interactions with biological molecules, are key to their utility in pharmaceuticals and materials science. The electron-donating and withdrawing effects of substituents on the thiadiazole ring influence its electronic properties, affecting its reactivity and interactions. Quantum chemical studies on thiadiazole derivatives as corrosion inhibitors provide valuable information on their electronic properties and potential applications beyond the pharmaceutical industry (Udhayakala et al., 2013).
Aplicaciones Científicas De Investigación
Anticancer Activity : Exhibiting significant in vitro anticancer activity against Non-Small Cell Lung Cancer HOP-92 and Renal Cancer CAKI-1 cell lines (Noolvi et al., 2012).
Electronic Devices and Photocatalysis : Useful in creating strong charge-transfer chromophores for electronic devices and photocatalysis (Chen et al., 2011).
Synthesis of N-substituted Indole-2-thiols : Involved in a novel one-pot method for synthesizing N-substituted indole-2-thiols and their heterocyclic analogues (Androsov & Neckers, 2007).
Antimicrobial Activity : High anti-Mycobacterium smegmatis activity, pointing towards its potential in antimicrobial treatments (Yolal et al., 2012).
CDK2 Inhibitors in Cancer Treatment : 2-Anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors, derived from 4-(1,2,3-Thiadiazol-4-yl)aniline, show antiproliferative and proapoptotic effects, suggesting a role in cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
Corrosion Inhibition : Thiadiazole derivatives have shown to inhibit corrosion in acidic mediums, making them valuable in material science applications (Udhayakala et al., 2013).
Biological Activities : Exhibiting pharmacological activities such as anticancer, antibacterial, antifungal, and antimicrobial properties, making it an important class for new drug development (Tamer & Qassir, 2019).
Physiological Effects in Plants : Has been observed to have strong physiological inhibitory effects on lentil plants, indicating potential for agricultural research (AL-Quraan et al., 2015).
Diverse Pharmacological Activities : Known for its varied biological activities, including acting as diuretics, antibacterials, antifungals, antituberculars, and leishmanicidal agents (Matysiak, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds have been studied for their interactions with various biological targets
Mode of Action
It’s known that the thiadiazole ring in similar compounds exhibits electron-accepting properties . This property could influence the compound’s interaction with its targets. More detailed studies are required to understand the exact mode of action of this compound.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways
Pharmacokinetics
The compound’s molecular weight (17723) and physical form (solid) suggest that it may have certain bioavailability characteristics . More detailed studies are required to understand the pharmacokinetics of this compound.
Result of Action
Related compounds have shown various biological activities, such as anti-inflammatory effects and cytotoxic properties
Action Environment
It’s known that the compound is stored at ambient temperature , suggesting that it may be stable under normal environmental conditions. More detailed studies are required to understand how environmental factors influence the action of this compound.
Propiedades
IUPAC Name |
4-(thiadiazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRVSMARQRMSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372296 | |
| Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-Thiadiazol-4-yl)aniline | |
CAS RN |
121180-51-6 | |
| Record name | 4-(1,2,3-thiadiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




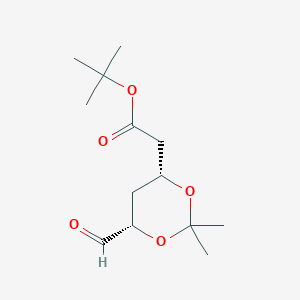
![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)

![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
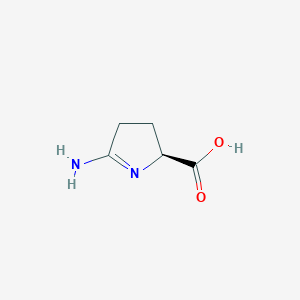
![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
